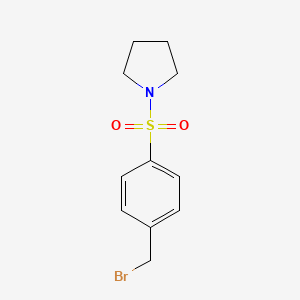

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

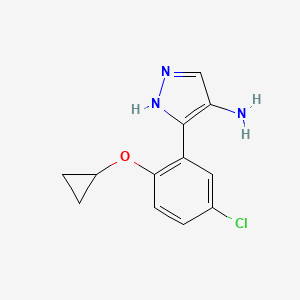

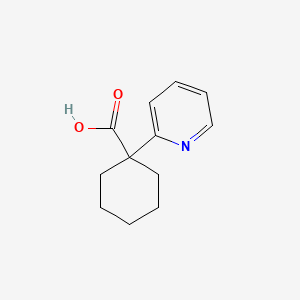

“1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine” is a chemical compound with the molecular formula C10H12BrNO2S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is characterized by a pyrrolidine ring that is sulfonylated at the 1-position with a 4-bromomethylphenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is sulfonylated at the 1-position with a 4-bromomethylphenyl group . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Pyrrolidine Derivatives in Medicinal Chemistry

Pyrrolidine derivatives, including "1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine," are pivotal in drug discovery, offering a versatile scaffold for designing novel biologically active compounds. These derivatives are highly valued for their sp^3-hybridization, contributing significantly to stereochemistry and enhancing molecular three-dimensionality, which is crucial for drug design. Their application spans across various therapeutic areas due to their structural diversity and ability to modulate biological activity through stereochemical variations. The ability to introduce different substituents on the pyrrolidine ring allows for the exploration of pharmacophore space and the optimization of drug properties, such as selectivity and potency (Li Petri et al., 2021).

Matrix Metalloproteinase Inhibitors

Pyrrolidine scaffolds are fundamental in the development of matrix metalloproteinase (MMP) inhibitors. MMPs are involved in numerous physiological and pathological processes, making them therapeutic targets for diseases such as cancer, cardiovascular, and rheumatic diseases. Sulfonamide pyrrolidine derivatives, among others, have shown low nanomolar activity against specific MMP subclasses. This underscores the pyrrolidine ring's utility as a scaffold for designing selective MMP inhibitors, highlighting the structure-activity relationship and the influence of steric factors on biological efficacy (Cheng et al., 2008).

Environmental Degradation and Monitoring

Although not directly related to "this compound," research into the environmental fate and effects of related compounds, particularly those with sulfonyl groups, is significant. Studies on the microbial degradation of polyfluoroalkyl chemicals reveal the transformation of these compounds into persistent perfluoroalkyl acids, posing environmental and health risks. Understanding the biodegradation pathways and effects of such compounds is crucial for assessing their environmental impact and for the development of mitigation strategies (Liu & Avendaño, 2013).

Direcciones Futuras

Pyrrolidine derivatives, including “1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine”, have potential for further exploration in drug discovery due to their versatile structure and wide range of biological activities . Future research could focus on synthesizing various derivatives and evaluating their biological activities to discover new therapeutic agents.

Propiedades

IUPAC Name |

1-[4-(bromomethyl)phenyl]sulfonylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNRYVMLBYEUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B596609.png)

![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)

![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)

![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)

![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)